N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic pyridine derivative characterized by a dihydropyridine core substituted with a carboxamide group, a 5-chloro-2-methoxyphenyl moiety, and a 2-chlorobenzyl side chain. Its synthesis and structural validation likely employ crystallographic techniques, such as those implemented in the SHELX software suite , and adhere to modern structure-validation protocols .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-15(21)10-17(18)23-20(26)14-6-9-19(25)24(12-14)11-13-4-2-3-5-16(13)22/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBUTDGGKOJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent positions and functional groups. Below is a detailed comparison based on available
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | Not provided | C20H16Cl2N2O3 | 403.26* | - 5-chloro-2-methoxyphenyl - 2-chlorobenzyl |
| 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 339024-51-0 | C19H13Cl3N2O2 | 403.68 | - 4-chlorophenyl - 3-chlorobenzyl |
| 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 338977-35-8 | C20H16Cl2N2O3 | 403.26 | - 4-methoxyphenyl - 3-chlorobenzyl |
Notes:
- The target compound and the third analog (CAS 338977-35-8) share identical molecular formulas and molar masses, differing only in substituent positions: 2-methoxyphenyl vs. 4-methoxyphenyl and 2-chlorobenzyl vs. 3-chlorobenzyl .
- The second analog (CAS 339024-51-0) features a 4-chlorophenyl group instead of methoxy substitution, increasing chlorine content (Cl3 vs. Cl2) and altering steric and electronic properties .
Key Differences and Implications :
The 2-chlorobenzyl substituent may influence molecular conformation differently than the 3-chlorobenzyl in CAS 338977-35-8 due to ortho vs. meta positioning, affecting solubility and metabolic stability .
Pharmacological Relevance :
- Methoxy groups (electron-donating) versus chloro groups (electron-withdrawing) can modulate compound reactivity and interactions with hydrophobic enzyme pockets.
- Positional isomerism (e.g., 2- vs. 4-substitution) is critical in medicinal chemistry for optimizing target selectivity and minimizing off-target effects.
Research Findings :
- No direct pharmacological or biochemical data for the target compound are available in the provided evidence. However, analogs like CAS 338977-35-8 and 339024-51-0 are likely intermediates in drug discovery pipelines, emphasizing the importance of substituent tuning for activity optimization.
- Crystallographic data for such compounds would rely on software like SHELX for structure refinement , ensuring accuracy in bond lengths and angles, which is critical for structure-activity relationship (SAR) studies .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, potential anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has the following molecular formula: C20H16Cl2N2O. It features a dihydropyridine core which is known for various biological activities, particularly in the realm of cardiovascular and neuroprotective agents. The presence of chlorine and methoxy groups enhances its biological profile by potentially increasing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives of pyrazole have demonstrated excellent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial properties.
Anticancer Activity
The anticancer potential of dihydropyridine derivatives has been explored in various studies. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in xenograft models. One study indicated that a related compound demonstrated only moderate tumor growth inhibition at a dosage of 100 mg/kg over 14 days . This suggests that while the compound may have some anticancer activity, further optimization may be necessary to enhance efficacy.
Neuroprotective Effects
Research into neuroprotective agents indicates that certain dihydropyridines can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases . While specific studies on this compound are scarce, its structural characteristics imply potential neuroprotective effects worth investigating.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can yields be maximized?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the dihydropyridine core via cyclization of substituted pyridine precursors under acidic or basic conditions.
- Step 2 : Introduction of the chlorophenylmethyl group via alkylation or nucleophilic substitution .
- Step 3 : Coupling the carboxamide moiety using coupling agents like EDC/HOBt or DCC .
- Yield Optimization : Use of anhydrous solvents (e.g., DMF or THF) and controlled temperature (60–80°C) improves reaction efficiency. Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons in the chlorophenyl groups appear as doublets in the 7.0–8.0 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state stability .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. IC50 values can be determined via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50 values across studies) be resolved?
- Methodological Answer :
- Comparative Structural Analysis : Compare the compound’s conformation (e.g., via DFT calculations) to analogs with consistent activity. Substituent effects (e.g., chloro vs. methoxy groups) may explain discrepancies .
- Replicate Under Standardized Conditions : Ensure identical assay protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. PBS) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the dihydropyridine ring (e.g., oxo vs. thioxo groups) to assess redox activity .
- Substituent Screening : Replace the 2-chlorophenylmethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate solubility, CYP450 inhibition, and hepatotoxicity. For example, the methoxy group may reduce metabolic clearance compared to nitro derivatives .
- Metabolite Identification : Simulate Phase I/II metabolism using software like GLORYx to predict hydroxylation or glucuronidation sites .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ IR to identify incomplete steps (e.g., unreacted starting material).
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps .
- Scale-Up Adjustments : Optimize stirring rate and solvent volume to mitigate mass transfer limitations in large-scale syntheses .
Q. What experimental controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Negative Controls : Use inactive analogs (e.g., lacking the carboxamide group) to confirm specificity .
- Knockout Models : CRISPR-edited cell lines lacking the putative target protein (e.g., kinase X) .
- Orthogonal Assays : Combine biochemical (e.g., ELISA) and cellular (e.g., Western blot) readouts to cross-validate results .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s multi-step reaction guidelines for dihydropyridine derivatives .
- Crystallography Standards : Follow IUCr guidelines for X-ray data collection and refinement .
- Computational Tools : Utilize open-access platforms like CHARMM or GROMACS for molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
